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Introduction
Fura-5F AM is a fluorescent, ratiometric calcium indicator that is widely utilized for the

quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As an acetoxymethyl

(AM) ester derivative of Fura-5F, it is membrane-permeant, allowing for straightforward loading

into live cells. Once inside the cell, non-specific esterases cleave the AM group, trapping the

active Fura-5F molecule in the cytosol.[1] Fura-5F exhibits a shift in its fluorescence excitation

maximum from approximately 363 nm in the Ca²⁺-free form to 336 nm when bound to Ca²⁺,

with an emission maximum around 512 nm.[2][3] This ratiometric property is a key advantage,

as the ratio of fluorescence intensities at the two excitation wavelengths is proportional to the

[Ca²⁺]i, thus minimizing issues related to uneven dye loading, cell thickness, and

photobleaching.[4]

The study of intracellular calcium oscillations is critical in understanding a vast array of cellular

processes, including signal transduction, gene expression, cell cycle progression, and muscle

contraction.[5][6][7] These oscillations, characterized by periodic increases and decreases in

[Ca²⁺]i, are often orchestrated by the interplay of calcium release from intracellular stores, such

as the endoplasmic reticulum (ER), and calcium influx from the extracellular space. Key players

in the generation of these oscillations include the inositol 1,4,5-trisphosphate receptors (IP₃Rs)

and ryanodine receptors (RyRs), which are calcium channels on the ER membrane.[8][9][10]

[11][12][13][14][15][16][17] The ability to accurately measure the dynamics of these oscillations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15554501?utm_src=pdf-interest
https://www.benchchem.com/product/b15554501?utm_src=pdf-body
https://www.medchemexpress.com/fura-5f-am.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2666335/
https://tools.thermofisher.com/content/sfs/manuals/mp01200.pdf
https://www.amerigoscientific.com/resource-understanding-fura-2-am-a-powerful-tool-for-calcium-imaging.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3039928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6942118/
https://en.wikipedia.org/wiki/Calcium_signaling
https://pmc.ncbi.nlm.nih.gov/articles/PMC1432125/
https://link.springer.com/article/10.1093/emboj/16.12.3533
https://pmc.ncbi.nlm.nih.gov/articles/PMC2770152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3111726/
https://pubmed.ncbi.nlm.nih.gov/9142939/
https://pubmed.ncbi.nlm.nih.gov/9218795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1233835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1169978/
https://pubmed.ncbi.nlm.nih.gov/8968617/
https://journals.physiology.org/doi/abs/10.1152/physrev.00013.2002
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


is paramount in both basic research and drug discovery, where alterations in calcium signaling

can be indicative of compound efficacy or toxicity.[18][19][20][21]

Data Presentation
Fura-5F AM Properties

Property Value Reference

Excitation Wavelength (Ca²⁺-

bound)
~336 nm [2][3]

Excitation Wavelength (Ca²⁺-

free)
~363 nm [2][3]

Emission Wavelength ~512 nm [2][3]

Dissociation Constant (Kd) for

Ca²⁺
~400 nM [22]

Molar Extinction Coefficient (ε)

at 336 nm (Ca²⁺-bound)
~29,000 cm⁻¹M⁻¹ [3]

Molar Extinction Coefficient (ε)

at 363 nm (Ca²⁺-free)
~26,000 cm⁻¹M⁻¹ [3]

Comparison of Common Ratiometric Calcium Indicators
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Indicator
Excitation
(Bound/Free)

Emission Kd for Ca²⁺ Key Features

Fura-5F
~336 nm / ~363

nm
~512 nm ~400 nM

Ratiometric,

suitable for a

wide range of

Ca²⁺

concentrations.

Fura-2
~335 nm / ~363

nm
~505 nm ~145 nM

High affinity,

ideal for

measuring

resting and low-

level Ca²⁺

changes.[23]

Indo-1
~330 nm / ~346

nm

~401 nm / ~475

nm
~230 nM

Dual emission

ratiometric dye,

suitable for flow

cytometry.[3]

Experimental Protocols
Protocol for Loading Cells with Fura-5F AM
This protocol provides a general guideline for loading adherent cells with Fura-5F AM.

Optimization of dye concentration and incubation time may be required for different cell types.

Materials:

Fura-5F AM (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM)

Pluronic F-127 (20% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Adherent cells cultured on glass-bottom dishes or coverslips
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Fluorescence microscope or plate reader capable of excitation at ~340 nm and ~380 nm and

emission detection at ~510 nm.

Procedure:

Prepare Loading Buffer:

For a final Fura-5F AM concentration of 2 µM, dilute the 1 mM Fura-5F AM stock solution

1:500 in HBSS.

Add an equal volume of 20% Pluronic F-127 to the diluted Fura-5F AM solution (final

Pluronic F-127 concentration of 0.02-0.04%). Pluronic F-127 is a non-ionic surfactant that

aids in the dispersion of the water-insoluble AM ester in the aqueous loading buffer.

Vortex the loading buffer thoroughly to ensure complete mixing.

Cell Loading:

Aspirate the culture medium from the cells.

Wash the cells once with pre-warmed (37°C) HBSS.

Add the prepared loading buffer to the cells, ensuring the entire cell monolayer is covered.

Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal incubation time

should be determined empirically for each cell type.

De-esterification:

Aspirate the loading buffer.

Wash the cells twice with pre-warmed HBSS to remove any extracellular Fura-5F AM.

Add fresh, pre-warmed HBSS to the cells.

Incubate the cells for an additional 30 minutes at 37°C in the dark to allow for complete

de-esterification of the Fura-5F AM by intracellular esterases.
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Protocol for Measuring Calcium Oscillations
Imaging Setup:

Place the dish or coverslip with the loaded cells onto the stage of the fluorescence

microscope or into the plate reader.

Maintain the cells at 37°C throughout the experiment.

Set the excitation wavelengths to alternate between ~340 nm and ~380 nm.

Set the emission wavelength to ~510 nm.

Data Acquisition:

Acquire a baseline fluorescence ratio (F340/F380) for a few minutes before adding any

stimulus.

Introduce the stimulus (e.g., agonist, drug candidate) to the cells.

Record the changes in fluorescence intensity at both excitation wavelengths over time.

The temporal resolution of the acquisition will depend on the frequency of the expected

calcium oscillations.

Data Analysis:

For each time point, calculate the ratio of the fluorescence intensity at 340 nm to the

intensity at 380 nm (F340/F380).

Plot the F340/F380 ratio as a function of time to visualize the calcium oscillations.

The intracellular calcium concentration can be calculated using the Grynkiewicz equation,

which requires calibration of the minimum (Rmin) and maximum (Rmax) fluorescence

ratios.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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